molecular formula C7H12BN3O2 B12082666 (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B12082666
M. Wt: 181.00 g/mol
InChI Key: IRPHXKATFDNVPV-UHFFFAOYSA-N
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Description

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine core substituted at the 2-position with a 2-aminopropan-2-yl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery and materials science. Its unique steric and electronic profile, imparted by the branched aminopropyl substituent, distinguishes it from simpler pyrimidinylboronic acids .

Properties

Molecular Formula

C7H12BN3O2

Molecular Weight

181.00 g/mol

IUPAC Name

[2-(2-aminopropan-2-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C7H12BN3O2/c1-7(2,9)6-10-3-5(4-11-6)8(12)13/h3-4,12-13H,9H2,1-2H3

InChI Key

IRPHXKATFDNVPV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C(C)(C)N)(O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Starting Material : 5-Bromo-2-(2-aminopropan-2-yl)pyrimidine.

    • Synthesis involves nucleophilic substitution of 2-chloro-5-bromopyrimidine with 2-aminopropan-2-ol under Mitsunobu conditions (DIAD, PPh3).

  • Protection : Bis-silylation of the primary amine using hexamethyldisilazane (HMDS) and TMSCl.

  • Metalation : Treatment with n-BuLi at -78°C generates a lithium intermediate at C5.

  • Boronation : Quenching with B(Oi-Pr)3 yields the protected boronic ester.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes silyl groups, yielding the boronic acid.

Yield : 65–75% (two steps).
Challenges : Steric hindrance from the bulky 2-(2-aminopropan-2-yl) group reduces metalation efficiency. Optimized lithiation times (2–4 hr) improve conversion.

Miyaura Borylation of Halogenated Intermediates

The Miyaura reaction, widely used for aryl boronate synthesis, is applicable here with modifications for the pyrimidine scaffold:

Key Steps:

  • Substrate : 5-Bromo-2-(2-aminopropan-2-yl)pyrimidine.

  • Catalysis : Pd(dppf)Cl2 and KOAc in dioxane.

  • Boron Source : Bis(pinacolato)diboron (B2pin2).

  • Conditions : 80°C for 12 hr under N2.

Yield : 60–70%.
Advantages : Avoids cryogenic conditions.
Limitations : Requires Boc protection of the amine to prevent Pd-mediated decomposition. Post-borylation deprotection (TFA/CH2Cl2) restores the free amine.

Directed Ortho-Metalation (DoM)

Directed metalation strategies exploit directing groups to regioselectively functionalize pyrimidines:

Key Steps:

  • Directing Group Installation : 2-(2-Aminopropan-2-yl)pyrimidine is treated with TMSCl to form a silyl-protected intermediate.

  • Lithiation : LDA at -78°C directs metalation to C5.

  • Boronation : B(OMe)3 quenching, followed by pinacol ester formation.

  • Hydrolysis : H2O/MeOH cleavage yields the boronic acid.

Yield : 50–60%.
Note : Competing side reactions at C4 necessitate excess LDA (3 equiv).

Reductive Amination and Subsequent Functionalization

This route constructs the pyrimidine ring with pre-installed substituents:

Key Steps:

  • Cyclization : Condensation of 2-cyanoacetamide with 3-(2-aminopropan-2-yl)-3-oxopropanenitrile under acidic conditions forms the pyrimidine core.

  • Bromination : NBS in acetonitrile introduces Br at C5.

  • Miyaura Borylation : As in Method 2.

Yield : 40–50% (over three steps).
Challenges : Low regioselectivity during cyclization requires careful stoichiometric control.

One-Pot Sequential Functionalization

A streamlined approach combining halogenation, amination, and boronation:

  • Halogenation : 2-Chloropyrimidine is brominated at C5 using NBS/BF3·Et2O.

  • Amination : Reaction with 2-aminopropan-2-ylzinc bromide (prepared from Zn and 2-bromo-2-aminopropane) under Pd catalysis.

  • Boronation : Miyaura coupling with B2pin2.

Yield : 55–65%.
Advantages : Minimal intermediate isolation.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageMajor Limitation
Metal-Halogen Exchange65–75High purityCryogenic conditions
Miyaura Borylation60–70ScalableRequires Boc protection
Directed Metalation50–60RegioselectiveLow functional group tolerance
Reductive Amination40–50Modular pyrimidine synthesisMulti-step, low yield
One-Pot Sequential55–65EfficientComplex reagent preparation

Chemical Reactions Analysis

Types of Reactions

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid has shown potential as a kinase inhibitor, particularly against BCR-ABL, which is associated with chronic myeloid leukemia (CML). Its mechanism involves:

  • Non-ATP Competitive Inhibition : The compound binds to the myristate binding site of the BCR-ABL kinase, preventing its activation.

Biological Studies

The compound serves as a valuable tool in biochemical assays and enzyme inhibition studies. Its boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful for:

  • Studying Enzyme Mechanisms : It can be utilized to probe enzyme activity and interactions in various biological contexts.

Industrial Applications

In industry, this compound is employed as a building block for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is crucial for optimizing its biological activity. Key findings include:

Compound VariantPositionModificationsEC50 (μM)
Compound 14NH₂0.048
Compound 26SO₂CH₃0.060
Compound 34,6N-methylpiperazine0.048

BCR-ABL Inhibition

A recent study demonstrated that (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid effectively inhibited BCR-ABL kinase activity in vitro, with an EC50 value in the low nanomolar range, indicating potent antiproliferative effects on CML cells.

Combination Therapies

This compound has shown promise in combination therapies with other tyrosine kinase inhibitors (TKIs), enhancing therapeutic efficacy against CML by overcoming resistance mechanisms associated with established treatments like ponatinib.

In Vivo Efficacy

In xenograft models, similar compounds have demonstrated significant tumor growth inhibition, supporting their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key structural analogs differ in substituents on the pyrimidine ring, which modulate reactivity, solubility, and biological activity:

Compound Name Substituent Position/Type Key Structural Features
(2-Aminopyrimidin-5-yl)boronic acid 2-Amino Linear amino group; lower steric hindrance
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid 2-(2-Aminopropan-2-yl) Branched amino group; increased steric bulk
(2-Methoxypyrimidin-5-yl)boronic acid 2-Methoxy Electron-donating methoxy group
(2-Dimethylaminopyrimidin-5-yl)boronic acid 2-Dimethylamino Electron-rich dimethylamino substituent
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid 2-Amino, 4-CF₃ Electron-withdrawing CF₃ group

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ at the 4-position) reduce electron density at the boron center, decreasing reactivity in Suzuki reactions compared to electron-donating groups (e.g., methoxy) .

Physicochemical Properties

Property Target Compound (2-Methoxypyrimidin-5-yl)boronic Acid (2-Amino-4-CF₃-pyrimidin-5-yl)boronic Acid
Molecular Weight (g/mol) 181.98 168.97 225.06
Aqueous Solubility Moderate (enhanced by amino group) Low (hydrophobic methoxy) Very low (CF₃ hydrophobicity)
Stability Stable in acidic conditions Prone to hydrolysis Sensitive to protodeboronation

Key Observations :

  • The primary amino group in the target compound improves aqueous solubility compared to methoxy or CF₃ analogs, making it preferable for biological applications .
  • CF₃-substituted analogs exhibit lower stability due to protodeboronation under basic conditions, limiting their utility in prolonged reactions .

Biological Activity

(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer therapy and kinase inhibition. This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C9H12BN3O2\text{C}_9\text{H}_{12}\text{B}\text{N}_3\text{O}_2

This structure includes a pyrimidine ring, which is crucial for its interaction with biological targets.

The primary mechanism of action for (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid involves its role as an inhibitor of specific kinases, particularly BCR-ABL, which is implicated in chronic myeloid leukemia (CML). The compound acts as a non-ATP competitive inhibitor, binding to the myristate binding site of the BCR-ABL kinase and preventing its activation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings from various studies include:

  • Substitution Effects : The introduction of different substituents on the pyrimidine ring can significantly alter potency. For instance, modifications at the 4 and 6 positions have been shown to enhance cellular potency against BCR-ABL transformed cells .
  • Conformational Preferences : The active conformation of the compound is critical; compounds favoring a trans conformation have demonstrated better inhibitory activity compared to their cis counterparts .

Table 1: Summary of SAR Findings

Compound VariantPositionModificationsEC50 (μM)
Compound 14NH20.048
Compound 26SO2CH30.060
Compound 34,6N-methylpiperazine0.048

Biological Activity and Efficacy

Recent studies have demonstrated that (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid exhibits significant antiproliferative activity against various cancer cell lines. In particular, it has been tested against BCR-ABL positive cell lines with promising results.

Case Studies

  • BCR-ABL Inhibition : A study reported that this compound effectively inhibited BCR-ABL kinase activity in vitro, showing an EC50 value in the low nanomolar range, indicating potent antiproliferative effects on CML cells .
  • Combination Therapies : In combination with other tyrosine kinase inhibitors (TKIs), this compound has shown potential in overcoming resistance mechanisms in CML treatment, enhancing therapeutic efficacy when used alongside established drugs like ponatinib .
  • In Vivo Efficacy : In xenograft models, compounds similar to (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid demonstrated significant tumor growth inhibition, supporting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the key synthetic routes for (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid, and how do reaction conditions influence yield?

A practical synthesis involves a two-step process:

  • Step 1 : In situ protection of the amine group using TMSCl (trimethylsilyl chloride), followed by metal-halogen exchange with n-BuLi.
  • Step 2 : Trapping with B(Oi-Pr)₃ (triisopropyl borate) and isolation via acid-base purification to achieve 80% yield .
    Critical Parameters :
  • Temperature control during metal-halogen exchange to avoid side reactions.
  • Acid-base purification ensures removal of silyl byproducts, crucial for high purity .

Q. What analytical methods are recommended for characterizing this boronic acid and its intermediates?

  • NMR Spectroscopy : ¹¹B NMR to confirm boronic acid formation (δ ~30 ppm for boronate esters, δ ~10 ppm for free boronic acids) .
  • HPLC : Monitor reaction progress and purity, especially for intermediates like pinacol boronate esters .
  • Mass Spectrometry : Confirm molecular weight (C₇H₁₁BN₂O₃, MW 181.98) .

Q. How does the compound’s solubility profile impact experimental design?

  • Solubility : Limited in aqueous media but soluble in polar aprotic solvents (e.g., DMF, DMSO). Pre-formulate with co-solvents (e.g., PEG-400) for biological assays .
  • Stability : Prone to protodeboronation in acidic conditions; use buffered solutions (pH 7–9) for long-term storage .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in Suzuki-Miyaura couplings be resolved?

Case Study : Discrepancies in coupling efficiency may arise from:

  • Steric Hindrance : The 2-aminopropan-2-yl group may reduce accessibility to palladium catalysts. Optimize ligand choice (e.g., SPhos or XPhos) to enhance turnover .
  • Base Sensitivity : Use milder bases (e.g., K₃PO₄) instead of strong bases (NaOH) to prevent boronic acid degradation .

Q. What strategies mitigate challenges in synthesizing analogs with varying pyrimidine substituents?

  • Directed Ortho-Metalation : Introduce substituents at the 4-position of pyrimidine before boronation .
  • Cross-Coupling : Use halogenated precursors (e.g., 5-bromo-pyrimidine) for late-stage diversification .

Q. How does the 2-aminopropan-2-yl group influence biological activity compared to other substituents?

  • Enzyme Binding : The tertiary amine enhances hydrogen-bonding with protease active sites (e.g., HIV-1 protease), as shown in analogs with IC₅₀ < 1 μM .
  • Metabolic Stability : Bulkier substituents reduce CYP450-mediated oxidation, improving pharmacokinetic profiles in preclinical models .

Methodological Considerations

Q. What protocols are recommended for stabilizing boronic acids during long-term storage?

  • Lyophilization : Freeze-dry the compound in ammonium acetate buffer (pH 8.5) to prevent hydrolysis .
  • Derivatization : Convert to pinacol esters (stable solids) and regenerate boronic acid in situ before use .

Q. How can researchers validate the compound’s role in inhibiting specific enzymes?

  • Kinetic Assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure inhibition constants (Kᵢ) .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., serine proteases) to map binding interactions .

Data Contradictions and Troubleshooting

Q. Why do solubility values reported in literature vary significantly?

  • pH Dependency : Solubility increases at alkaline pH due to deprotonation of the boronic acid group. Standardize buffers (e.g., PBS pH 7.4 vs. borate pH 9) .
  • Impurity Effects : Residual TMSCl from synthesis can reduce aqueous solubility. Include a silica gel wash step during purification .

Q. How to address inconsistencies in biological activity across cell lines?

  • Membrane Permeability : Use logP calculations (predicted logP = 1.2) to assess passive diffusion. Modify with prodrug strategies (e.g., esterification) for low-permeability cells .
  • Off-Target Effects : Perform kinome-wide screening (e.g., using KinomeScan) to identify non-specific kinase interactions .

Comparative Analysis with Structural Analogs

Analog Key Structural Difference Impact on Reactivity/Bioactivity
(2-Chloro-pyrimidin-5-yl)boronic acidChlorine at 2-positionHigher Suzuki-Miyaura reactivity but reduced metabolic stability
(2-Methoxy-pyrimidin-5-yl)boronic acidMethoxy group at 2-positionEnhanced solubility but weaker enzyme binding
(2-Trifluoromethyl-pyrimidin-5-yl)boronic acidCF₃ group at 2-positionImproved target selectivity in kinase assays

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